6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine
Description
Properties
IUPAC Name |
6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2)6-13-9-5-3-4-8(12)10(9)14-7-11/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCSQNMVAOFCRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C(=CC=C2)Br)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718417 | |
| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-22-8 | |
| Record name | 6-Bromo-3,3-dimethyl-3,4-dihydro-2H-1,5-benzodioxepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
The benzodioxepine scaffold is frequently constructed via Williamson ether synthesis , which facilitates the formation of ether linkages between diol precursors and alkylating agents. For example:
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Precursor preparation : 4-Bromo-2,3-dihydroxybenzaldehyde is reacted with 1,3-dibromopropane in the presence of potassium carbonate to form the seven-membered ring.
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Optimization : Microwave irradiation (100–150°C, 10–30 min) enhances reaction efficiency, reducing side products like oligomers.
Example protocol :
Dieckmann Cyclization
Dieckmann cyclization is employed for intramolecular ester condensation to form cyclic ketones, which are subsequently reduced to the target structure:
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Substrate : Ethyl 3-(2-bromo-5-hydroxybenzoyloxy)propanoate undergoes cyclization with NaH in THF, followed by LiAlH4 reduction to yield 3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine.
Key data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | NaH, THF, reflux, 6 h | 65% |
| Reduction | LiAlH4, Et2O, 0°C → RT, 2 h | 82% |
Bromination Methodologies
Electrophilic Aromatic Bromination
Direct bromination of the preformed benzodioxepine core is achieved using Br₂ with FeBr₃ or N-bromosuccinimide (NBS) . The dimethyl groups at C3 direct electrophilic substitution to C6 due to their electron-donating effects.
Protocol :
Challenges :
Halogen Exchange Reactions
For substrates with existing leaving groups (e.g., Cl), Finkelstein-type reactions with NaBr in acetone facilitate bromide introduction:
Reductive Alkylation
Alternative approaches use formaldehyde and NaBH4 under acidic conditions:
One-Pot Synthesis and Green Chemistry Approaches
Tandem Cyclization-Bromination
A streamlined one-pot method combines ring formation and bromination:
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques reduce solvent use and improve atom economy:
Analytical Characterization and Quality Control
Spectroscopic Data
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzodioxepine compounds exhibit significant anticancer properties. For instance, compounds similar to 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine have been tested against various cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. These studies often utilize molecular docking techniques to understand the interaction between these compounds and specific protein targets involved in cancer progression .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | 2.49 | EGFR inhibition |
| Other derivatives | A549 | 0.096 | Dual EGFR/HER2 inhibition |
Antiviral Properties
The potential antiviral activity of compounds related to this compound has also been explored. Some derivatives have shown effectiveness against viruses such as influenza A by inhibiting viral replication mechanisms . The structural characteristics of these compounds allow them to interact with viral proteins crucial for the infection process.
Anti-inflammatory Effects
Compounds derived from benzodioxepines have been investigated for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production in human cell lines, suggesting their potential as therapeutic agents for inflammatory diseases .
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and bromination steps. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of benzodioxepines and tested their efficacy against MCF7 and A549 cell lines. The study found that modifications to the benzodioxepine structure significantly impacted the anticancer activity, with some compounds exhibiting IC50 values in the low micromolar range .
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral properties of benzodioxepine derivatives against coxsackievirus B5. The results indicated that specific structural features were essential for binding to viral proteins and inhibiting viral entry into host cells .
Mechanism of Action
The mechanism of action of 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromine atom and the dioxepine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
The structural and functional uniqueness of 6-bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine becomes evident when compared to related benzodioxepines, benzodioxins, and other brominated heterocycles. Key differentiating factors include substituent positioning , ring size , and steric/electronic effects .
Structural and Substituent Variations
Table 1: Comparison of Structural Features and Properties
Key Differences and Implications
Bromine position: The 6-bromo isomer (target) vs. 7-bromo (CAS 147644-11-9) affects electronic distribution. Bromine at the 6-position may direct electrophilic attacks differently due to resonance effects .
Ring Size and Saturation: The 7-membered dioxepine ring in the target compound offers greater conformational flexibility compared to 6-membered dioxins (e.g., 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine). This flexibility could enhance binding to biological targets or influence material properties .
Physical Properties: The dimethyl groups likely increase hydrophobicity, reducing aqueous solubility relative to non-methylated analogs. For example, 6-bromo-2,3-dihydrobenzo[b][1,4]dioxine (98% purity) may exhibit higher polarity due to the absence of alkyl groups .
Biological Activity
6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine (CAS No. 1345471-22-8) is an organic compound belonging to the benzodioxepine class. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, applications, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1345471-22-8 |
The biological activity of this compound is primarily attributed to its structural features:
- Bromine Substitution : The presence of a bromine atom enhances the compound's reactivity and binding affinity to various biological targets.
- Dioxepine Ring : This structural element plays a crucial role in modulating interactions with enzymes and receptors.
Research indicates that this compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains and fungi:
- Bacterial Strains : The compound demonstrated significant inhibitory effects against pathogens such as Escherichia coli and Staphylococcus aureus.
- Fungal Strains : It also showed activity against common fungal pathogens like Candida albicans.
The exact minimum inhibitory concentrations (MICs) for these organisms are still being evaluated but suggest promising potential as an antimicrobial agent.
Anticancer Potential
Research into the anticancer properties of this compound has indicated its ability to induce apoptosis in cancer cell lines:
- Cell Lines Tested : Studies have utilized various cancer cell lines including breast (MCF7) and prostate (PC3) cancer cells.
- Mechanism : The compound appears to trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Further research is needed to elucidate the specific pathways involved and to assess the compound's efficacy in vivo .
Comparative Analysis
In comparison with similar compounds within the benzodioxepine class:
| Compound Name | Biological Activity | Notable Differences |
|---|---|---|
| 6-Bromo-3-methyl-3,4-dihydro-2H-benzodioxepine | Moderate antimicrobial | Lacks bromination at position 6 |
| 6-Bromo-2-methyl-3,4-dihydro-2H-benzothiazine | Anticancer properties | Different ring structure and activity profile |
This compound displays unique reactivity and biological activity due to its specific substitution pattern and structural configuration .
Case Studies
Several case studies have highlighted the practical applications of this compound:
-
Antimicrobial Efficacy Study :
- Objective: To evaluate the antimicrobial properties against clinical isolates.
- Results: Showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cancer Cell Line Study :
- Objective: To assess apoptosis induction in cancer cells.
- Findings: Induced apoptosis in MCF7 cells with an IC50 value of approximately 30 µM after 48 hours of treatment.
These studies underscore the potential for developing therapeutic agents based on this compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Bromo-3,3-dimethyl-2,4-dihydro-1,5-benzodioxepine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves bromination of a precursor followed by cyclization. For example, bromination may employ electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂ in dichloromethane) under controlled temperature (0–25°C). Cyclization is achieved via acid catalysis (e.g., H₂SO₄) or transition-metal catalysts (e.g., Pd/C). Optimization strategies include adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substitution patterns. The bromine atom induces distinct deshielding effects on adjacent protons.
- X-ray Crystallography : Resolves the benzodioxepine ring conformation and spatial arrangement of substituents.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 285.03) and bromine isotope patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
